molecular formula C38H72N2O12 B1666446 Azithromycin CAS No. 83905-01-5

Azithromycin

Cat. No. B1666446
CAS RN: 83905-01-5
M. Wt: 749 g/mol
InChI Key: MQTOSJVFKKJCRP-BICOPXKESA-N
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Description

Azithromycin is a macrolide antibiotic used to treat a variety of bacterial infections. It belongs to the class of drugs known as macrolide antibiotics . It is used for the treatment of respiratory, enteric, and genitourinary infections .


Synthesis Analysis

Azithromycin is prepared using solvent/antisolvent precipitation method. The solubility of the drug in water and the oral bioavailability are increased with decreasing particle size . A patent describes a process for the production of azithromycin .


Molecular Structure Analysis

Azithromycin’s molecular structure in solution is a prerequisite for understanding its interactions with biological media . Quantum chemical investigation of the predominant conformation of azithromycin in water and DMSO solutions has been conducted .


Chemical Reactions Analysis

Azithromycin undergoes various spectrophotometric reactions to form selective colored products easily detected in the visible range . A gas chromatographic–mass spectrometric (GC–MS) method is described for the determination of azithromycin monohydrate residue in biological fluids .


Physical And Chemical Properties Analysis

The solid-state physical stabilities of azithromycin dihydrate (AZM-DH), thermally prepared anhydrate and hemihydrate modifications have been investigated . The predominant structure of azithromycin in chloroform solution has been studied through NMR and thermodynamic analysis .

Scientific Research Applications

Antiviral Activity and Use in COVID-19

Azithromycin (AZ), a broad-spectrum macrolide antibiotic, is primarily used for treating bacterial infections. It has been considered for COVID-19 treatment due to its antiviral properties, though without strong clinical evidence. Clinical pharmacology characteristics are essential for planning COVID-19 studies with AZ (Damle et al., 2020).

Impact on Autophagy and Mycobacterial Infection

AZ's influence on autophagy may predispose cystic fibrosis patients to mycobacterial infection. In macrophages, it blocks autophagosome clearance, inhibiting intracellular killing of mycobacteria, which can lead to chronic infection (Renna et al., 2011).

Anti-inflammatory Properties and Viral Infections

AZ is known for its anti-inflammatory properties and has been used against various viruses, including coronaviruses. It suppresses several inflammatory cytokines, potentially beneficial for COVID-19 characterized by overactive inflammatory responses (Oliver & Hinks, 2020).

Efficacy Against Zika Virus

AZ has shown effectiveness in vitro against Zika virus by upregulating virus-induced type I and III interferon responses, suggesting its potential as a broad antiviral agent (Li et al., 2019).

Role in Periodontal Treatment

Beyond its antibacterial properties, AZ's immunomodulatory effects make it useful in treating non-bacterial diseases like severe asthma and cystic fibrosis. In periodontal diseases, it could play a triple role: suppressing pathogens, anti-inflammatory activity, and promoting healing through persistence in macrophages and fibroblasts (Hirsch et al., 2012).

Macrolide Resistance in Cystic Fibrosis

Long-term use of AZ in cystic fibrosis (CF) patients is associated with increased macrolide resistance in Staphylococcus aureus and Haemophilus spp. This highlights the need for careful consideration of antibiotic resistance in long-term treatments (Phaff et al., 2006).

Prevention of Exacerbations in Non-Cystic Fibrosis Bronchiectasis

AZ decreases the frequency of exacerbations in non-cystic fibrosis bronchiectasis, indicating its potential as a preventive treatment option in such conditions (Wong et al., 2012).

Adjunct to Non-Surgical Periodontitis Treatment

AZ as an adjunct to non-surgical periodontitis treatment in adults showed improved clinical outcomes, particularly in cases with deep pockets (Smith et al., 2002).

Safety And Hazards

Azithromycin can cause abnormal changes in the electrical activity of the heart that may lead to a potentially fatal irregular heart rhythm . The FDA has released a safety communication regarding this . A safety data sheet by Pfizer provides detailed information on the hazards and safety measures associated with azithromycin .

Future Directions

Azithromycin has been widely used in the management of COVID-19, but the evidence on its actual effects remains disperse and difficult to apply in clinical settings . Future research on treatment for patients with COVID-19 may need to focus on other drugs .

properties

IUPAC Name

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H72N2O12/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTOSJVFKKJCRP-BICOPXKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H72N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117772-70-0 (dihydrate), 121470-24-4 (monohydrate)
Record name Azithromycin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8030760
Record name Azithromycin
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Molecular Weight

749.0 g/mol
Source PubChem
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Physical Description

Solid
Record name Azithromycin
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Solubility

soluble in ethanol and DSMO, minimally soluble in water, 5.14e-01 g/L
Record name Azithromycin
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Mechanism of Action

In order to replicate, bacteria require a specific process of protein synthesis, enabled by ribosomal proteins. Azithromycin binds to the 23S rRNA of the bacterial 50S ribosomal subunit. It stops bacterial protein synthesis by inhibiting the transpeptidation/translocation step of protein synthesis and by inhibiting the assembly of the 50S ribosomal subunit,. This results in the control of various bacterial infections,. The strong affinity of macrolides, including azithromycin, for bacterial ribosomes, is consistent with their broad‐spectrum antibacterial activities. Azithromycin is highly stable at a low pH, giving it a longer serum half-life and increasing its concentrations in tissues compared to erythromycin., Azithromycin usually is bacteriostatic, although the drug may be bactericidal in high concentrations against selected organisms. Bactericidal activity has been observed in vitro against Streptococcus pyogenes, S. pneumoniae, and Haemophilus influenzae. Azithromycin inhibits protein synthesis in susceptible organisms by penetrating the cell wall and binding to 50S ribosomal subunits, thereby inhibiting translocation of aminoacyl transfer-RNA and inhibiting polypeptide synthesis. The site of action of azithromycin appears to be the same as that of the macrolides (i.e., erythromycin, clarithromycin), clindamycin, lincomycin, and chloramphenicol. The antimicrobial activity of azithromycin is reduced at low pH. Azithromycin concentrates in phagocytes, including polymorphonuclear leukocytes, monocytes, macrophages, and fibroblasts. Penetration of the drug into phagocytic cells is necessary for activity against intracellular pathogens (e.g., Staphylococcus aureus, Legionella pneumophila, Chlamydia trachomatis, Salmonella typhi).
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Product Name

Azithromycin

Color/Form

Amorphous solid

CAS RN

83905-01-5
Record name Azithromycin
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Record name 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-.alpha.-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-.beta.-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)
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Record name AZITHROMYCIN ANHYDROUS
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Record name Azithromycin
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Melting Point

113-115 °C, White crystalline powder. mp: 126 °C. Optical rotation: -41.4 deg at 26 °C/D (c = 1 in CHCl3) /Azithromycin dihydrate/, 113 - 115 °C
Record name Azithromycin
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Record name Azithromycin
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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